![molecular formula C18H26N2O2 B163056 白介素-1 受体拮抗剂](/img/structure/B163056.png)
白介素-1 受体拮抗剂
概述
描述
Interleukin-1 receptor antagonist (Il-1R Antagonist) is a naturally occurring inhibitor of the proinflammatory cytokines interleukin-1 alpha and interleukin-1 beta. It competes with these cytokines for binding to the interleukin-1 receptor, thereby preventing their proinflammatory effects. This compound plays a crucial role in regulating immune responses and has been extensively studied for its therapeutic potential in various inflammatory and autoimmune diseases .
科学研究应用
Autoimmune Diseases
Anakinra is primarily used to treat autoimmune conditions such as rheumatoid arthritis (RA) and systemic juvenile idiopathic arthritis (sJIA). Its efficacy in reducing disease activity and improving quality of life has been well-documented.
Table 1: Efficacy of Anakinra in Autoimmune Diseases
Disease | Outcome | Study Reference |
---|---|---|
Rheumatoid Arthritis | Significant reduction in ACR score | |
Systemic Juvenile Idiopathic Arthritis | Improved joint function and reduced fever | |
Gout | Rapid pain relief during flares |
Autoinflammatory Syndromes
Anakinra has shown rapid and sustained improvement in patients with autoinflammatory syndromes, including cryopyrin-associated periodic syndromes (CAPS). The treatment leads to decreased inflammation and prevention of complications such as organ damage.
Case Study: CAPS Treatment
A patient diagnosed with CAPS received anakinra therapy, resulting in significant symptom alleviation within days. Long-term follow-up indicated sustained remission without major adverse effects .
Postoperative Inflammation
In renal transplantation, anakinra has been evaluated for its role in managing inflammation. A study involving three patients demonstrated that perioperative administration of anakinra was safe and well-tolerated, with no significant complications observed .
Table 2: Outcomes of Anakinra in Renal Transplantation
Patient ID | Preoperative Condition | Postoperative Outcome |
---|---|---|
1 | AOSD | Improved kidney function |
2 | CAPS | No signs of rejection |
3 | Gout | Minor infections only |
Chimeric IL-1Ra Development
Recent advancements have led to the development of a chimeric form of IL-1Ra that becomes activated specifically at sites of inflammation. This localized action aims to reduce systemic side effects while maintaining therapeutic efficacy .
Broader Implications
Anakinra's potential extends beyond traditional inflammatory diseases. Research indicates its utility in treating conditions previously not associated with inflammation, such as type 2 diabetes and heart failure. Ongoing clinical trials are exploring these new indications, highlighting the versatility of IL-1 blockade .
Table 3: Emerging Applications of Anakinra
Condition | Current Research Status |
---|---|
Type 2 Diabetes | Clinical trials underway |
Heart Failure | Investigative studies ongoing |
Myocardial Infarction Risk | CANTOS trial evaluating outcomes |
作用机制
白介素-1 受体拮抗剂通过竞争性地结合白介素-1 受体发挥作用,从而阻断白介素-1α 和白介素-1β 的结合。这阻止了导致炎症的下游信号通路激活。 拮抗剂特异性地靶向白介素-1 受体类型 1,它在各种免疫和非免疫细胞上表达 .
生化分析
Biochemical Properties
IL-1R Antagonist interacts with several biomolecules, including the Interleukin-1 Receptor Type I (IL-1RI) and the Myeloid Differentiation Primary Response Gene 88 (MyD88) . It acts as a competitive inhibitor, binding to IL-1RI, thus preventing the interaction of IL-1 with its receptor . This interaction inhibits the inflammatory response typically triggered by IL-1 .
Cellular Effects
IL-1R Antagonist has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in controlling inflammatory responses in human and mouse skin . It also suppresses IL-1β-induced catabolism in cartilage-synovium co-culture .
Molecular Mechanism
The molecular mechanism of IL-1R Antagonist involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to IL-1RI, preventing the formation of a signaling complex with IL-1 . This action inhibits the downstream signaling cascade, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
The effects of IL-1R Antagonist change over time in laboratory settings. It has been observed that IL-1R Antagonist can suppress IL-1α-induced catabolism in cartilage-synovium co-culture . It also shows long-term effects on cellular function, such as enhanced suppression of glycosaminoglycan and collagen loss, nitric oxide synthesis, and rescue of chondrocyte metabolism .
Dosage Effects in Animal Models
The effects of IL-1R Antagonist vary with different dosages in animal models . It has been observed that IL-1R Antagonist can significantly suppress IL-1α-induced catabolism in cartilage-synovium co-culture, and these effects are enhanced with increased dosage .
Metabolic Pathways
IL-1R Antagonist is involved in several metabolic pathways. It interacts with enzymes such as IRAK and MyD88, which are part of the IL-1 signaling pathway . It also affects metabolic flux and metabolite levels, contributing to the regulation of inflammatory responses .
Transport and Distribution
IL-1R Antagonist is transported and distributed within cells and tissues. It is known to be secreted by various cell types, including monocytes, macrophages, and neutrophils . The distribution of IL-1R Antagonist is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
IL-1R Antagonist is primarily located within the cytoplasmic compartment of the cell . This subcellular localization affects its activity and function, as it allows the IL-1R Antagonist to effectively compete with IL-1 for binding to the IL-1 receptor, thereby inhibiting IL-1 signaling .
准备方法
合成路线和反应条件
白介素-1 受体拮抗剂的制备涉及重组 DNA 技术。编码拮抗剂的基因被插入到合适的表达载体中,然后被引入宿主细胞中,例如大肠杆菌或中国仓鼠卵巢细胞。 宿主细胞在特定条件下培养以生产蛋白质,然后使用亲和色谱等技术对其进行纯化 .
工业生产方法
白介素-1 受体拮抗剂的工业生产遵循类似的方法,但规模更大。 该过程涉及优化表达系统、扩大发酵过程以及采用先进的纯化方法来确保最终产品的产量高和纯度高 .
化学反应分析
反应类型
白介素-1 受体拮抗剂主要进行蛋白质-蛋白质相互作用,而不是像氧化或还原这样的传统化学反应。 它与白介素-1 受体结合,阻止白介素-1α 和白介素-1β 的结合 .
常用试剂和条件
白介素-1 受体拮抗剂的生产涉及使用试剂,例如用于培养宿主细胞的培养基、用于蛋白质提取的缓冲液和用于纯化的亲和树脂 .
形成的主要产品
相似化合物的比较
类似化合物
独特性
白介素-1 受体拮抗剂的独特之处在于它能够通过竞争同一个受体来抑制白介素-1α 和白介素-1β。 这种广泛的抑制效应使其成为治疗各种炎症和自身免疫性疾病的宝贵治疗剂 .
生物活性
The interleukin-1 receptor antagonist (IL-1Ra) is a critical component in the regulation of inflammatory responses, particularly in autoimmune and autoinflammatory diseases. This article explores the biological activity of IL-1Ra, its mechanisms of action, clinical implications, and relevant research findings.
Overview of IL-1Ra
IL-1Ra is a naturally occurring protein that inhibits the biological activity of interleukin-1 (IL-1), a potent pro-inflammatory cytokine. It binds to the IL-1 receptor without triggering intracellular signaling, effectively blocking IL-1α and IL-1β from exerting their inflammatory effects . There are several isoforms of IL-1Ra, including:
- Secreted IL-1Ra (sIL-1Ra) : A 17-kDa form produced by various immune cells.
- Intracellular IL-1Ra (icIL-1Ra) : An 18-kDa form found in cytoplasm, primarily in keratinocytes and monocytes.
- Additional isoforms : Recent studies have identified a 16-kDa intracellular isoform present in neutrophils and hepatic cells .
IL-1Ra exerts its effects by competing with IL-1 for binding to the IL-1 receptor (IL-1R), thereby preventing downstream signaling that leads to inflammation. This mechanism is particularly significant in conditions characterized by excessive IL-1 activity, such as rheumatoid arthritis (RA) and other inflammatory diseases.
Chimeric IL-1Ra
Recent advancements have led to the development of chimeric forms of IL-1Ra that can be activated in situ by proteases found at sites of inflammation. This innovative approach enhances the therapeutic potential of IL-1Ra by allowing it to be converted from an inactive to an active form when needed .
Clinical Applications
IL-1Ra has been extensively studied for its therapeutic applications:
Rheumatoid Arthritis
Clinical trials have demonstrated that treatment with recombinant human IL-1Ra (anakinra) significantly improves symptoms and slows disease progression in patients with rheumatoid arthritis. A notable study showed that patients receiving anakinra exhibited reduced joint inflammation and improved physical function over six months .
Cardiovascular Disease
Emerging research indicates a relationship between IL-1Ra levels and cardiovascular disease risk factors, such as obesity and dyslipidemia. Studies have shown that administering IL-1 antagonists can improve metabolic parameters and reduce cardiovascular events in patients with inflammatory conditions .
In Vitro and In Vivo Studies
Numerous studies highlight the efficacy of IL-1Ra in various models:
Case Studies
A case study involving myocarditis post-COVID vaccination revealed antibodies against IL-1Ra, indicating its potential role in vaccine-associated inflammatory responses . This suggests that monitoring IL-1Ra levels could provide insights into vaccine safety profiles.
属性
IUPAC Name |
N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-14(2)17(18(22)20-12-6-7-13-20)19-16(21)11-10-15-8-4-3-5-9-15/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3,(H,19,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZSWUUAFHBCGE-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of an IL-1R antagonist?
A1: IL-1R antagonists are competitive inhibitors that bind to the interleukin-1 receptor type 1 (IL-1R1), preventing the binding of IL-1α and IL-1β. [, , , ] This blockade of IL-1 signaling disrupts the downstream inflammatory cascade, ultimately reducing the production of pro-inflammatory cytokines, chemokines, and other mediators. [, , , , , , , , , , , , ]
Q2: What cell types are most affected by IL-1R antagonist treatment?
A2: Research suggests that IL-1R antagonists exert their effects on a variety of immune cells, including T cells, B cells, macrophages, dendritic cells, and neutrophils. [, , , , , , , , , ] Furthermore, they can modulate the function of non-immune cells like synoviocytes and epithelial cells, particularly in the context of inflammation. [, , , ]
Q3: How does IL-1R antagonist treatment affect T helper cell responses?
A3: IL-1R antagonist treatment has been shown to modulate the balance between Th17 and regulatory T cells (Tregs). Studies indicate that blocking IL-1 signaling can suppress Th17 cell differentiation and function, while promoting the induction and stability of Tregs. [, , , ] This shift in T cell balance contributes to the overall anti-inflammatory effects of IL-1R antagonists.
Q4: Can IL-1R antagonists influence myeloid-derived suppressor cell (MDSC) activity?
A4: Yes, research indicates that IL-1R antagonists can limit the accumulation and suppressive activity of MDSCs, particularly in the tumor microenvironment. [, ] This effect is thought to be mediated, at least in part, by reducing the inflammatory signals that drive MDSC expansion and activation.
Q5: Does blocking IL-1 signaling with an IL-1R antagonist always lead to beneficial outcomes?
A5: While IL-1R antagonists demonstrate therapeutic potential in various inflammatory conditions, their use can also present challenges. For instance, IL-1 signaling plays a crucial role in host defense against infections. [, , ] Consequently, blocking IL-1R could potentially increase the risk of infection. [, ]
Q6: What is the molecular formula and weight of a commonly used IL-1R antagonist, Anakinra?
A6: Anakinra, the recombinant, non-glycosylated form of the naturally occurring human interleukin-1 receptor antagonist protein, has a molecular weight of approximately 17 kDa. Detailed structural information, including molecular formula and spectroscopic data, can be found in the manufacturer's documentation and relevant pharmaceutical databases. [Please consult reputable sources like PubChem, DrugBank, etc. for this specific information.]
Q7: Are there strategies to improve the stability and bioavailability of IL-1R antagonists?
A7: Researchers are actively exploring various strategies to enhance the stability and bioavailability of IL-1R antagonists. These include developing novel formulations like chimeric IL-1Ra proteins [], exploring alternative delivery routes [], and optimizing existing formulations to improve pharmacokinetic properties.
Q8: What experimental models have been used to investigate the efficacy of IL-1R antagonists?
A8: A wide range of in vitro and in vivo models have been employed to study the efficacy of IL-1R antagonists. These include:* Cell-based assays: Examining the effects of IL-1R antagonists on cytokine production, cell signaling, and gene expression in various cell types, including macrophages, dendritic cells, T cells, and epithelial cells. [, , , , , , , , , , ]* Animal models: Assessing the therapeutic potential of IL-1R antagonists in preclinical models of inflammatory diseases such as arthritis, colitis, and experimental autoimmune encephalomyelitis (EAE), as well as in models of cancer. [, , , , , , , , ]* Clinical trials: Evaluating the safety and efficacy of IL-1R antagonists in human patients with various inflammatory and autoimmune diseases. [, ]
Q9: What are some areas of ongoing research and potential future directions for IL-1R antagonists?
A9: The field of IL-1R antagonist research continues to evolve, with ongoing efforts focusing on several key areas:
- Understanding resistance mechanisms: Identifying factors that contribute to the development of resistance to IL-1R antagonist therapy and exploring strategies to overcome resistance. [, ]
- Developing novel IL-1R antagonists: Designing and synthesizing new IL-1R antagonists with improved potency, selectivity, pharmacokinetic properties, and safety profiles. [, ]
- Exploring combination therapies: Investigating the therapeutic potential of IL-1R antagonists in combination with other anti-inflammatory or immunomodulatory agents to enhance efficacy and minimize adverse effects. [, ]
- Identifying biomarkers of response: Discovering and validating biomarkers that can predict treatment response, monitor disease activity, and identify patients who are most likely to benefit from IL-1R antagonist therapy. []
- Expanding therapeutic applications: Evaluating the potential of IL-1R antagonists for the treatment of a wider range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。